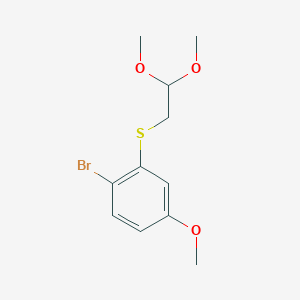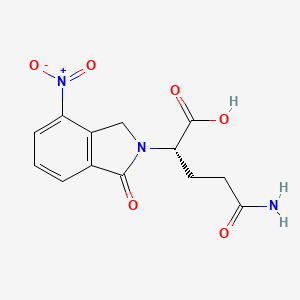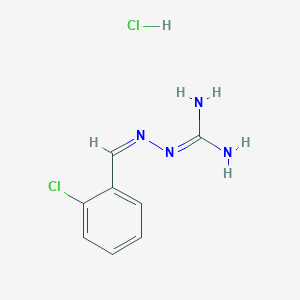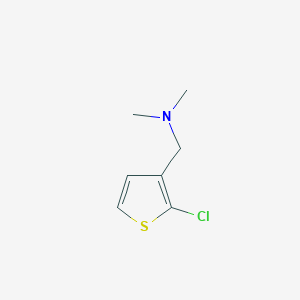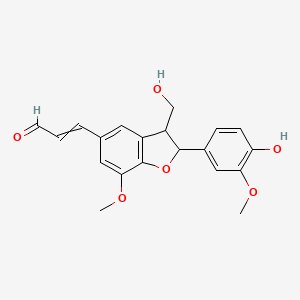
Tyrosyl-Hydroxyproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-Hydroxyproline is a dipeptide composed of the amino acids tyrosine and hydroxyproline. It is known for its role in various biological processes and has garnered interest due to its potential applications in medicine, biochemistry, and industry. The compound’s structure includes a tyrosine residue linked to a hydroxyproline residue, forming a unique dipeptide with distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-Hydroxyproline typically involves the coupling of tyrosine and hydroxyproline. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes. The fermentation process is followed by purification steps to isolate the dipeptide in high yield and purity.
化学反応の分析
Types of Reactions
Tyrosyl-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the hydroxyl group on the hydroxyproline residue.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfuric acid.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced hydroxyproline derivatives.
Substitution: Nitrotyrosine, sulfonated tyrosine derivatives.
科学的研究の応用
Tyrosyl-Hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in collagen stability and function, as hydroxyproline is a key component of collagen.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its involvement in collagen synthesis.
Industry: Utilized in the production of biomaterials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Tyrosyl-Hydroxyproline involves its incorporation into collagen, where it contributes to the stability and structural integrity of the collagen triple helix. The hydroxyl group on hydroxyproline forms hydrogen bonds with adjacent collagen molecules, enhancing the overall stability of the collagen matrix. This interaction is crucial for maintaining the strength and resilience of connective tissues.
類似化合物との比較
Similar Compounds
Tyrosyl-Proline: Similar in structure but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-Glycine: Contains hydroxyproline but is linked to glycine instead of tyrosine.
Prolyl-Hydroxyproline: Another dipeptide with hydroxyproline but linked to proline.
Uniqueness
Tyrosyl-Hydroxyproline is unique due to the presence of both tyrosine and hydroxyproline, which imparts distinct chemical and biological properties. The hydroxyl group on hydroxyproline enhances hydrogen bonding, contributing to the stability of collagen structures. Additionally, the phenolic hydroxyl group on tyrosine allows for diverse chemical modifications, making this compound a versatile compound in various applications.
特性
分子式 |
C14H18N2O5 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(5-8-1-3-9(17)4-2-8)13(19)16-7-10(18)6-12(16)14(20)21/h1-4,10-12,17-18H,5-7,15H2,(H,20,21) |
InChIキー |
FTWOPDCJCRFTHX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


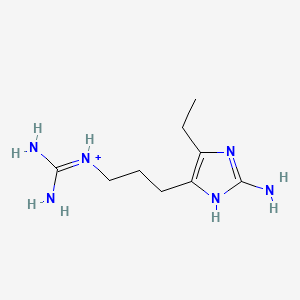

![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
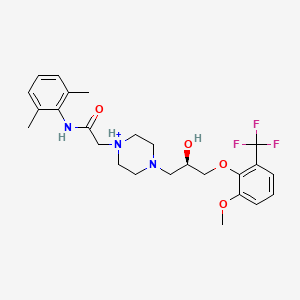
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
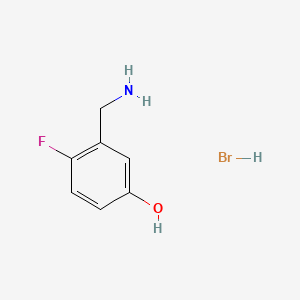
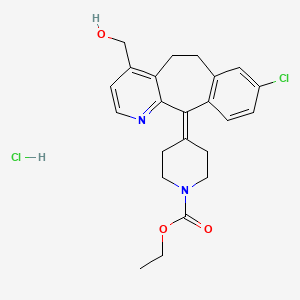
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
